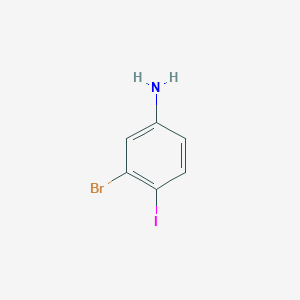

3-Bromo-4-iodoaniline

Descripción

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are fundamental building blocks in organic chemistry. openaccessjournals.com Their importance stems from their role as precursors in the synthesis of a wide array of valuable products. In the pharmaceutical industry, aniline derivatives are integral to the creation of various drugs, including analgesics, antihistamines, and anticancer agents. openaccessjournals.comontosight.airesearchgate.net They are also crucial in the production of dyes and pigments, such as azo dyes, which are widely used in the textile industry. openaccessjournals.comontosight.ai Furthermore, these compounds are essential in the manufacturing of polymers like polyurethanes, agrochemicals, and materials for organic electronic devices. researchgate.netyufenggp.comtohoku.ac.jp The versatility of aniline derivatives makes them a subject of continuous research and development. ontosight.airesearchgate.net

Overview of Halogenation Strategies in Aromatic Systems

The introduction of halogen atoms into aromatic systems, known as halogenation, is a cornerstone of organic synthesis. numberanalytics.com Electrophilic aromatic substitution is a common method for this transformation. numberanalytics.commasterorganicchemistry.com In this process, a halogen, activated by a Lewis acid catalyst such as iron or aluminum halides, acts as an electrophile that is attacked by the electron-rich aromatic ring. masterorganicchemistry.commt.com The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. numberanalytics.com For instance, electron-donating groups direct incoming halogens to the ortho and para positions. numberanalytics.com

Other halogenating agents, such as N-halosuccinimides (NXS), are also widely used, often in the presence of an acid catalyst. researchgate.net The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield. numberanalytics.com For iodine, which is less reactive, an oxidizing agent is often required to facilitate the reaction. mt.com These strategies provide chemists with a powerful toolkit for the precise functionalization of aromatic compounds. numberanalytics.comnumberanalytics.com

Unique Reactivity Profile of 3-Bromo-4-iodoaniline in the Context of Dihaloanilines

This compound is a particularly interesting dihalogenated aniline due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is generally weaker and more reactive than the carbon-bromine (C-Br) bond. This difference in reactivity allows for selective functionalization of the molecule.

This unique profile is especially valuable in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netaablocks.com By carefully selecting the catalyst and reaction conditions, it is possible to selectively react at the iodine position while leaving the bromine atom intact for subsequent transformations. nih.gov This stepwise functionalization enables the synthesis of complex, multi-substituted aromatic compounds from a single starting material. For example, a reaction could first involve a Suzuki coupling at the C-I bond, followed by a different coupling reaction, like a Buchwald-Hartwig amination, at the C-Br bond. This chemoselectivity makes this compound a highly versatile and valuable intermediate in synthetic organic chemistry. nih.govbiosynth.com

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 860435-38-7 | cymitquimica.com |

| Molecular Formula | C₆H₅BrIN | cymitquimica.com |

| Molecular Weight | 297.92 g/mol | sigmaaldrich.comsigmaaldrich.cn |

| Appearance | Solid | cymitquimica.com |

| Melting Point | 198 °C | sigmaaldrich.comsigmaaldrich.cn |

| Boiling Point | 323.7 ± 27.0 °C at 760 mmHg | sigmaaldrich.comsigmaaldrich.cn |

| InChI Key | HBCBLDVYTZWYLL-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCBLDVYTZWYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608536 | |

| Record name | 3-Bromo-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860435-38-7 | |

| Record name | 3-Bromo-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Iodoaniline

Regioselective Halogenation Approaches to 3-Bromo-4-iodoaniline

Achieving the specific 1,2,4-trisubstitution pattern of this compound through direct halogenation is a significant synthetic challenge due to the complex interplay of directing effects of the substituents. Modern strategies focus on overcoming these regiochemical hurdles.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uvm.eduwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium (B1581126), to facilitate deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgharvard.edu This generates a stabilized aryllithium intermediate that can then react with an electrophile to introduce a substituent with high regioselectivity. uvm.edu

For the synthesis of this compound, a DoM strategy could be envisioned starting from either 3-bromoaniline (B18343) or 4-iodoaniline (B139537). The primary amino group itself is not an effective DMG; therefore, it must first be converted into a suitable directing group, such as an amide, carbamate, or sulfonamide.

Plausible Synthetic Routes via DoM:

Starting from 4-Iodoaniline: The amino group of 4-iodoaniline can be protected with a bulky DMG, for instance, by reacting it with pivaloyl chloride to form the corresponding pivalamide. This amide group would then direct lithiation specifically to the C-3 position. Quenching the resulting aryllithium intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrachloroethane, would introduce the bromine atom at the desired position. A final deprotection step would then yield this compound.

Starting from 3-Bromoaniline: A similar approach can be applied starting with 3-bromoaniline. After protection of the amino group as a suitable DMG (e.g., N-Boc or pivaloyl), the directing group would facilitate lithiation at the C-2 position. Subsequent reaction with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), followed by deprotection, would lead to the formation of 3-bromo-2-iodoaniline, which is an isomer of the target compound. Directing the functionalization to the C-4 position using this method is more challenging due to the primary directing effect to the C-2 position.

| Starting Material | Directing Group (Example) | Proposed Lithiation Position | Electrophile | Intermediate Product |

| 4-Iodoaniline | Pivaloyl (-COC(CH₃)₃) | C-3 | Bromine Source (e.g., NBS) | N-(3-bromo-4-iodophenyl)pivalamide |

| 3-Bromoaniline | Pivaloyl (-COC(CH₃)₃) | C-2 | Iodine Source (e.g., I₂) | N-(2-iodo-3-bromophenyl)pivalamide |

Electrophilic Halogenation with Controlled Regioselectivity

Controlling the outcome of electrophilic aromatic substitution is fundamental to synthesizing specifically substituted anilines. The powerful activating and ortho-, para-directing effect of the amino group typically dominates the reaction, but the regioselectivity can be influenced by the choice of reagents, catalysts, and reaction conditions. researchgate.netnih.gov

Synthesis from 4-Iodoaniline: The most direct precursor for this method is 4-iodoaniline. The amino group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by iodine, electrophilic substitution is strongly directed to the ortho positions (C-3 and C-5). Direct bromination of 4-iodoaniline can therefore be expected to yield this compound with high selectivity.

Reaction Conditions: The bromination can be carried out using various electrophilic bromine sources. N-bromosuccinimide (NBS) in a polar solvent like acetonitrile (B52724) or dimethylformamide (DMF) is a common choice for achieving controlled monobromination of activated aromatic rings.

Synthesis from 3-Bromoaniline: Starting from 3-bromoaniline presents a greater regiochemical challenge. The amino group directs incoming electrophiles to the C-2, C-4, and C-6 positions. While the C-4 position would lead to the desired product, substitution at C-2 and C-6 is also possible, leading to a mixture of isomers. However, the steric hindrance from the adjacent bromine atom at C-3 may disfavor substitution at C-2, and the electronic effects can be modulated to favor the C-4 (para to the amine) product.

Reaction Conditions: To achieve selective iodination at the C-4 position, reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) can be employed. researchgate.net The choice of solvent and the potential use of an acid catalyst can influence the electrophilicity of the iodinating agent and thus the regiochemical outcome. wuxiapptec.com Mild, uncatalyzed conditions often favor para-substitution in anilines.

| Precursor | Halogenating Agent | Primary Product | Potential Byproducts |

| 4-Iodoaniline | N-Bromosuccinimide (NBS) | This compound | 3,5-Dibromo-4-iodoaniline |

| 3-Bromoaniline | N-Iodosuccinimide (NIS) | This compound | 5-Bromo-2-iodoaniline, 3-Bromo-6-iodoaniline |

Halogen Dance Reactions and their Application

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netresearchgate.net This reaction typically occurs when a haloaromatic compound is treated with a strong base, such as lithium diisopropylamide (LDA), leading to deprotonation and formation of an aryl anion or aryllithium intermediate. clockss.org This intermediate can then rearrange, with the halogen "dancing" to a different position on the ring before being quenched with an electrophile or a proton source. acs.org

While often considered a side reaction, the halogen dance can be harnessed for synthetic purposes to prepare isomers that are difficult to access through other means. researchgate.netclockss.org Bromine and iodine atoms are particularly prone to migration due to their lability. clockss.org

Application to this compound Synthesis: A hypothetical application of a halogen dance reaction toward the synthesis of this compound could start with an isomeric bromoiodoaniline. For example, if one were to synthesize 2-bromo-5-iodoaniline, treatment with a strong base like LDA could induce deprotonation, potentially at the C-6 position. The resulting aryl anion could then trigger a rearrangement cascade. The relative thermodynamic stabilities of the possible anionic intermediates would govern the final position of the halogens after protonation.

However, controlling the precise outcome of a halogen dance on a di-halogenated aniline (B41778) is exceptionally challenging. The reaction is more commonly and predictably applied to heterocyclic systems. researchgate.net Its application to the specific synthesis of this compound is not a well-established method and remains a theoretical possibility rather than a practical, high-yielding approach.

Precursor-Based Synthesis of this compound

An alternative to direct halogenation of an aniline ring is to build the molecule from a precursor that already contains some of the required functionality. This often involves a multi-step sequence where the final step is the formation of the aniline, typically by the reduction of a nitro group.

Synthesis from Nitrobenzene (B124822) Derivatives

Synthesizing this compound from a nitrobenzene precursor involves the strategic introduction of the halogen substituents onto the nitroaromatic ring, followed by the reduction of the nitro group to an amine. The strongly deactivating and meta-directing nature of the nitro group dictates the regiochemical outcome of the initial halogenation steps.

A plausible synthetic pathway could begin with 4-iodonitrobenzene.

Bromination of 4-Iodonitrobenzene: The nitro group directs electrophilic substitution to the meta position (C-3), while the iodine atom directs to the ortho position (C-3). Both substituents, therefore, direct the incoming electrophile to the same position. Electrophilic bromination of 4-iodonitrobenzene with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or under harsher conditions would yield 3-bromo-4-iodonitrobenzene.

Reduction of 3-Bromo-4-iodonitrobenzene: The final step is the reduction of the nitro group. This can be achieved using a variety of standard reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C), to afford the target compound, this compound.

This precursor-based approach provides a logical and controllable route to the desired product, avoiding the potential isomer mixtures that can arise from the direct halogenation of anilines.

| Step | Starting Material | Reagents | Product |

| 1 | 4-Iodonitrobenzene | Br₂, FeBr₃ | 3-Bromo-4-iodonitrobenzene |

| 2 | 3-Bromo-4-iodonitrobenzene | SnCl₂, HCl or H₂, Pd/C | This compound |

Strategies from other Substituted Anilines (e.g., 4-iodoaniline, 3-bromoaniline)

As discussed in section 2.1.2, the most straightforward and practical syntheses of this compound begin with commercially available monosubstituted haloanilines. These methods leverage the powerful directing effect of the amino group to install the second halogen with high regioselectivity.

Synthesis via Bromination of 4-Iodoaniline: This is arguably the most efficient route. The strong ortho-directing influence of the amine group in 4-iodoaniline ensures that bromination occurs predominantly at the C-3 position.

Detailed Procedure: 4-iodoaniline can be dissolved in a suitable solvent such as acetic acid or acetonitrile. A solution of molecular bromine or a solid portion of N-bromosuccinimide is then added, often at reduced temperatures to control the reaction rate and prevent over-halogenation. The reaction typically proceeds to completion rapidly, and the product can be isolated by precipitation or extraction. A procedure for the iodination of aniline using iodine and sodium bicarbonate has been well-documented and a similar principle can be applied for the bromination of iodoaniline. orgsyn.org

Synthesis via Iodination of 3-Bromoaniline: This route is also viable but requires careful control of reaction conditions to maximize the yield of the desired 4-iodo isomer over other potential products (e.g., 2-iodo or 6-iodo isomers).

Detailed Procedure: 3-bromoaniline is treated with an iodinating agent. Iodine monochloride (ICl) or a combination of an iodide salt (e.g., KI) and an oxidizing agent (e.g., NaOCl) can be used. N-iodosuccinimide is another effective reagent. The reaction conditions are optimized to favor substitution at the C-4 position, which is para to the activating amino group. Separation of the desired product from any isomeric byproducts may be required, typically through crystallization or column chromatography.

Multi-step Synthetic Routes and Optimization

The synthesis of this compound, a di-halogenated aromatic amine, typically involves a multi-step pathway that strategically introduces the halogen substituents and manages the reactivity of the aniline functional group. A common and logical approach begins with a readily available, less complex precursor, such as 4-iodoaniline. This strategy often necessitates the use of a protecting group for the highly activating amino (-NH2) group to control the regioselectivity of subsequent electrophilic aromatic substitution reactions and to prevent unwanted side reactions like oxidation.

A representative synthetic route can be outlined in three main stages:

Protection of the Amino Group: The synthesis often commences with the protection of the amino group of a starting material like 4-iodoaniline. Acetylation is a frequently employed method, where 4-iodoaniline is treated with acetic anhydride. This reaction converts the highly activating amino group into a less activating acetamido group (-NHCOCH3), yielding N-(4-iodophenyl)acetamide. This step is crucial as it moderates the reactivity of the aromatic ring, allowing for more controlled subsequent halogenation.

Electrophilic Aromatic Substitution (Bromination): The acetamido group is an ortho-, para-director. Since the para position is already occupied by the iodine atom, the incoming electrophile is directed to the ortho position. In this step, N-(4-iodophenyl)acetamide is subjected to bromination. The reaction is typically carried out using elemental bromine in a solvent such as glacial acetic acid. The bromine atom is introduced at the position ortho to the acetamido group (position 3), resulting in the formation of N-(3-bromo-4-iodophenyl)acetamide.

Deprotection: The final step involves the removal of the acetyl protecting group to restore the amino functionality. This is achieved by the hydrolysis of the amide linkage in N-(3-bromo-4-iodophenyl)acetamide. The hydrolysis can be performed under acidic or basic conditions, for example, by refluxing with an aqueous acid like hydrochloric acid, to yield the target compound, this compound. orgsyn.org

| Step | Reaction | Key Reagents | Primary Product | Optimization Goals |

|---|---|---|---|---|

| 1 | Amine Protection (Acetylation) | 4-iodoaniline, Acetic anhydride | N-(4-iodophenyl)acetamide | Ensure complete conversion to prevent di-substitution in the next step; removal of excess acetic acid. |

| 2 | Electrophilic Bromination | N-(4-iodophenyl)acetamide, Bromine, Glacial acetic acid | N-(3-bromo-4-iodophenyl)acetamide | Control temperature to ensure mono-bromination at the correct position; monitor reaction progress to avoid over-bromination. |

| 3 | Amide Deprotection (Hydrolysis) | N-(3-bromo-4-iodophenyl)acetamide, Hydrochloric acid | This compound | Optimize reflux time for complete hydrolysis; ensure effective neutralization and extraction for high-purity product isolation. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. sci-hub.st Key principles relevant to this synthesis include maximizing atom economy, utilizing safer solvents, employing catalytic reagents over stoichiometric ones, and preventing waste generation. jocpr.com By rethinking traditional synthetic routes, it is possible to develop more sustainable and efficient methods for producing specialty chemicals like this compound.

Solvent-Free and Aqueous Media Reactions

A significant area for greening the synthesis of this compound is the replacement of conventional organic solvents. Traditional bromination reactions often use solvents like glacial acetic acid, which is corrosive and requires significant energy for purification and disposal. Shifting to more benign solvent systems is a primary goal of green chemistry.

Aqueous media present a desirable alternative. Water is non-toxic, non-flammable, and inexpensive. For the bromination step, conducting the reaction in an ethanol-aqueous medium can be a greener approach compared to using pure acetic acid. sci-hub.st This reduces the reliance on hazardous volatile organic compounds (VOCs). Research into phase-transfer catalysts can further facilitate reactions between organic substrates and aqueous reagents, enhancing reaction rates and efficiency in water.

Solvent-free reactions represent an even more advanced green chemistry approach. By running reactions neat (without any solvent), waste is dramatically reduced. This can be achieved by heating the reactants together, sometimes with a solid support or catalyst. While developing a completely solvent-free synthesis for this compound requires further research, it is a key direction for sustainable chemical manufacturing.

Catalytic Approaches for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering a pathway to replace stoichiometric reagents that are consumed in a reaction with catalytic alternatives that can facilitate a reaction multiple times. jocpr.com In the context of this compound synthesis, catalytic methods can significantly improve sustainability.

For the halogenation steps, traditional methods use stoichiometric amounts of molecular bromine, which presents safety and environmental hazards. A greener alternative involves the in-situ generation of the electrophilic halogen species using a catalyst. For example, solid acid catalysts or zeolites could potentially be used to activate a less hazardous halogen source, facilitating the electrophilic substitution. These heterogeneous catalysts have the added advantage of being easily separated from the reaction mixture by filtration and can often be reused, simplifying purification and reducing waste. mdpi.com

Furthermore, palladium-catalyzed coupling reactions are a powerful tool in modern organic synthesis and are often used in reactions involving haloanilines. mdpi.comacs.org While these are typically used for reactions with the final product, the principles of using a small amount of a highly efficient catalyst to drive a reaction are central to green production. Developing catalytic methods that avoid the need for protection-deprotection steps would represent a major advance in the sustainable production of this and similar compounds.

Atom Economy and Waste Reduction in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product. primescholars.com

The multi-step synthesis of this compound involving protection and deprotection steps inherently has a lower atom economy. The atoms from the protecting group (acetic anhydride) and the reagents used for its removal (e.g., HCl) are not incorporated into the final product and end up as waste byproducts.

Atom Economy Analysis for the Bromination Step:

Let's analyze the atom economy of the bromination of N-(4-iodophenyl)acetamide:

C₈H₈INO + Br₂ → C₈H₇BrINO + HBr

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactant: N-(4-iodophenyl)acetamide | C₈H₈INO | 261.06 |

| Reactant: Bromine | Br₂ | 159.81 |

| Desired Product: N-(3-bromo-4-iodophenyl)acetamide | C₈H₇BrINO | 339.96 |

| Byproduct: Hydrogen Bromide | HBr | 80.91 |

Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy = (339.96 / (261.06 + 159.81)) x 100 Atom Economy = (339.96 / 420.87) x 100 ≈ 80.78%

Reactivity and Reaction Mechanisms of 3 Bromo 4 Iodoaniline

Nucleophilic Aromatic Substitution (SNA r) Pathways of 3-Bromo-4-iodoaniline

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. chemistrysteps.comlibretexts.org While the amino group in this compound is activating, the halogen substituents are deactivating, creating a nuanced reactivity profile. The SNAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

In SNAr reactions, the nature and position of the halogen leaving group are critical. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. youtube.commasterorganicchemistry.com The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.

For this compound, a nucleophile could potentially substitute either the bromine at the C3 position or the iodine at the C4 position. Based on the general principles of SNAr:

Electronegativity and Bond Polarity : Bromine is more electronegative than iodine, leading to a more polarized C-Br bond compared to the C-I bond. This would suggest that the C3 position is more electrophilic and therefore more susceptible to nucleophilic attack.

Leaving Group Ability : In the second, faster step of the SNAr mechanism (elimination), the C-I bond is weaker than the C-Br bond, making iodide a better leaving group than bromide. However, since this step is not rate-determining, this factor is less significant than the initial attack.

The relative reactivity is also influenced by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho or para to the leaving group are necessary to provide this stabilization through resonance. chemistrysteps.comlibretexts.org In this compound, there are no strong electron-withdrawing groups like nitro groups, which significantly diminishes its reactivity towards traditional SNAr pathways.

| Factor | C3 Position (Bromine) | C4 Position (Iodine) | Implication for Reactivity |

|---|---|---|---|

| Electronegativity of Halogen | Higher (more electronegative) | Lower (less electronegative) | C3 is more electrophilic, favoring nucleophilic attack. |

| C-X Bond Strength | Stronger | Weaker | Iodide is a better leaving group in the fast step. |

| Rate-Determining Step | Nucleophilic Attack | Electronegativity is the more dominant factor. |

The amino (-NH₂) group is a powerful electron-donating group due to the resonance effect of its lone pair of electrons. This increases the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. byjus.com This deactivating effect counteracts the influence of the halogens, making this compound generally unreactive towards SNAr reactions under standard conditions.

For SNAr to occur, the ring typically requires strong deactivation from electron-withdrawing groups. The presence of the activating amino group means that forcing conditions, such as high temperatures, strong bases, or the use of metal catalysts (e.g., in Buchwald-Hartwig amination, which proceeds via a different, non-SNAr mechanism), would be necessary to achieve substitution.

Electrophilic Aromatic Substitution (EAS) on this compound

In contrast to its low reactivity in SNAr, the electron-rich nature of the this compound ring makes it highly susceptible to electrophilic aromatic substitution (EAS). byjus.com The outcome of these reactions is determined by the directing effects of the three existing substituents.

The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene (B151609) ring. pressbooks.pub

Amino (-NH₂) Group : The amino group is a strongly activating, ortho-, para-director. byjus.comlibretexts.org It donates electron density to the ring via resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction, particularly when the attack occurs at the ortho and para positions.

Halogens (-Br, -I) : Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate. pressbooks.publibretexts.orglibretexts.org

In this compound, the powerful activating and directing effect of the amino group dominates over the weaker effects of the halogens. youtube.com The available positions for substitution are C2, C5, and C6.

Position C2 : Ortho to the -NH₂ group and meta to the -I group.

Position C5 : Meta to the -NH₂ group and ortho to the -Br group.

Position C6 : Ortho to the -NH₂ group and meta to the -Br group.

The -NH₂ group strongly directs incoming electrophiles to its ortho positions (C2 and C6). The C5 position is meta to the strongly activating amino group and is therefore highly disfavored. Between the C2 and C6 positions, steric hindrance from the adjacent bulky iodine atom at C4 may slightly disfavor substitution at C2 compared to C6. Therefore, the primary products of EAS reactions would be substitution at the C6 position, followed by the C2 position.

| Substituent | Activating/Deactivating Effect | Directing Effect | Relative Influence |

|---|---|---|---|

| -NH₂ (at C1) | Strongly Activating | Ortho, Para | Dominant |

| -Br (at C3) | Weakly Deactivating | Ortho, Para | Moderate |

| -I (at C4) | Weakly Deactivating | Ortho, Para | Moderate |

Anilines are so strongly activated that reactions like bromination can proceed rapidly without a Lewis acid catalyst, often leading to polysubstitution. byjus.commakingmolecules.com For this compound, reacting with bromine water would likely lead to the substitution of bromine at the available activated positions (C2 and C6), potentially forming 2,3-dibromo-4-iodoaniline and 3,6-dibromo-4-iodoaniline.

Other EAS reactions like nitration must be conducted with care. masterorganicchemistry.com In strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would completely change the reactivity and regioselectivity of the reaction. byjus.com Therefore, to achieve nitration at the positions activated by the amino group, milder conditions or protection of the amino group (e.g., by acetylation to form an acetanilide) is typically required.

Radical Reactions Involving this compound

Aryl halides can participate in radical reactions, often initiated by radical initiators (like AIBN) or photolysis. libretexts.org A common radical reaction for aryl halides is radical dehalogenation, where a halogen atom is replaced by a hydrogen atom. This is often achieved using a radical mediator like tributyltin hydride (Bu₃SnH). libretexts.org

In this compound, the carbon-iodine bond is significantly weaker than the carbon-bromine bond (C-I bond dissociation energy is ~272 kJ/mol, while C-Br is ~336 kJ/mol). Consequently, the C-I bond is more susceptible to homolytic cleavage. In a radical reaction, a radical species would preferentially abstract the iodine atom at the C4 position to form an aryl radical. This intermediate radical can then be trapped, for example, by abstracting a hydrogen atom from a donor like Bu₃SnH to yield 3-bromoaniline (B18343).

The formation of aryl radicals from iodoarenes can also be a pathway to forming new carbon-carbon or carbon-heteroatom bonds, depending on the reaction conditions and the trapping agents present. acs.org

Generation of Aryl Radicals from Halogenated Anilines

The formation of aryl radicals from halogenated anilines is a key process that opens avenues for various synthetic transformations. In the case of this compound, the generation of an aryl radical can be achieved through the homolytic cleavage of one of the carbon-halogen bonds. The ease of this cleavage is directly related to the bond dissociation energy (BDE) of the C-X bond, which follows the trend C-I < C-Br < C-Cl. Consequently, the carbon-iodine bond in this compound is significantly weaker than the carbon-bromine bond, making it the preferred site for radical generation under appropriate conditions.

Several methods can be employed to generate aryl radicals from aryl halides. nih.gov These include thermal or photochemical initiation, as well as the use of radical initiators or transition metal catalysts. researchgate.net Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for generating aryl radicals from aryl halides. nih.govurfu.ru In a typical photocatalytic cycle, a photosensitizer absorbs light and enters an excited state. This excited photosensitizer can then engage in a single-electron transfer (SET) with the aryl halide. For this compound, this SET would preferentially occur with the more easily reducible C-I bond, leading to the formation of a radical anion. This intermediate rapidly fragments, cleaving the C-I bond to generate the 3-bromo-4-aminophenyl radical and an iodide anion.

The general mechanism for the visible-light-induced generation of an aryl radical from an aryl iodide is depicted below:

Photocatalyst (PC) + hν → PC * PC + Ar-I → [Ar-I]•⁻ + PC•⁺* [Ar-I]•⁻ → Ar• + I⁻

Due to the significant difference in the reduction potentials of aryl iodides and aryl bromides, selective generation of the aryl radical at the C-4 position of this compound can be achieved with high fidelity.

Stereochemical Considerations in Radical Pathways

Once the 3-bromo-4-aminophenyl radical is generated, its subsequent reactions are subject to stereochemical considerations. The aryl radical itself is a planar, sp²-hybridized species, with the unpaired electron residing in a p-orbital perpendicular to the plane of the aromatic ring. As this intermediate is achiral, any reaction that introduces a new stereocenter will generally result in a racemic mixture of products, as the incoming reagent can attack from either face of the planar radical with equal probability. youtube.comyoutube.com

For this compound, which is an achiral molecule, the generation of the aryl radical at the C-4 position does not directly involve any stereocenters. However, if this radical were to participate in a subsequent reaction that forms a new chiral center, such as addition to a prochiral olefin, a racemic mixture of the resulting products would be expected.

It is important to note that if the substrate already contained a stereocenter, the presence of this chiral element could potentially influence the stereochemical outcome of a radical reaction at a different site on the molecule, leading to the formation of diastereomers in unequal amounts. However, for reactions involving the achiral this compound, the primary stereochemical consideration is the formation of a racemic mixture upon the creation of a new stereocenter.

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds in this compound allows for selective functionalization, making it a valuable substrate in organic synthesis. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F, which is primarily attributed to the differences in bond dissociation energies.

Suzuki-Miyaura Coupling with Differential Halogen Reactivity

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. organic-chemistry.orgnih.gov The well-established reactivity trend of halogens (I > Br) in the oxidative addition step of the catalytic cycle allows for the selective coupling at the C-I bond of this compound. researchgate.net

By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature, it is possible to achieve monosubstitution at the C-4 position. For instance, using a less reactive boronic acid or a milder base can favor the reaction at the more labile C-I bond while leaving the C-Br bond intact. beilstein-journals.org This selective functionalization provides a route to synthesize 4-aryl-3-bromoanilines, which can then undergo a second Suzuki-Miyaura coupling at the C-3 position to generate unsymmetrical biaryl compounds.

| Halogen at C-4 | Halogen at C-3 | Relative Reactivity in Suzuki-Miyaura Coupling | Potential Product of Monocoupling |

| Iodo | Bromo | C-I > C-Br | 4-Aryl-3-bromoaniline |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction provides a direct method for the alkynylation of aryl halides using a terminal alkyne, co-catalyzed by palladium and copper complexes. rsc.orgrsc.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction exhibits a strong dependence on the nature of the halogen, with aryl iodides reacting significantly faster than aryl bromides. researchgate.netbeilstein-journals.org

This differential reactivity can be exploited for the regioselective synthesis of 4-alkynyl-3-bromoanilines from this compound. By using stoichiometric amounts of the terminal alkyne and carefully controlling the reaction time and temperature, the coupling can be directed exclusively to the C-4 position. The resulting product can then be used in subsequent transformations, including a second Sonogashira coupling to introduce a different alkyne at the C-3 position.

Heck Reaction and Olefin Functionalization

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a versatile method for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net The reactivity of the aryl halide in the Heck reaction also follows the general trend of I > Br. researchgate.net

In the case of this compound, the Heck reaction is expected to occur preferentially at the C-I bond. This allows for the selective introduction of an olefinic substituent at the C-4 position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to maximize the yield of the mono-olefinated product and minimize competing reactions at the C-Br bond.

Kumada, Negishi, and Stille Coupling Applications

The Kumada, Negishi, and Stille coupling reactions offer alternative methods for the formation of carbon-carbon bonds, each utilizing a different organometallic reagent.

Kumada Coupling : This reaction employs a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium. The reactivity of aryl halides in the Kumada coupling generally follows the order I > Br > Cl. nih.gov Therefore, selective coupling at the C-4 position of this compound is anticipated.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent and is catalyzed by palladium or nickel. youtube.com This reaction is known for its high functional group tolerance and also exhibits preferential reactivity for aryl iodides over aryl bromides. urfu.ru This selectivity allows for the controlled introduction of a variety of organic groups at the C-4 position of this compound.

Stille Coupling : In the Stille reaction, an organotin reagent is coupled with an organic halide in the presence of a palladium catalyst. The reaction is highly versatile and, like the other cross-coupling reactions discussed, shows a higher reactivity for aryl iodides compared to aryl bromides. youtube.com This allows for the regioselective functionalization of this compound at the C-4 position.

The general reactivity trend for these cross-coupling reactions is summarized in the table below:

| Coupling Reaction | Organometallic Reagent | General Halogen Reactivity Trend |

| Kumada | R-MgX | I > Br > Cl |

| Negishi | R-ZnX | I > Br > Cl |

| Stille | R-SnR'₃ | I > Br > Cl |

This differential reactivity makes this compound a useful building block for the synthesis of complex, polysubstituted aromatic compounds through sequential, site-selective cross-coupling reactions.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds. wikipedia.orglibretexts.org This reaction facilitates the coupling of amines with aryl halides or pseudohalides, overcoming the limitations of traditional methods which often require harsh conditions and have a narrow substrate scope. wikipedia.orgacsgcipr.org For a dihalogenated substrate such as this compound, Buchwald-Hartwig strategies must consider the differential reactivity of the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds.

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex. The reactivity of aryl halides in this step follows the order Ar–I > Ar–Br > Ar–Cl, which is inversely related to the bond dissociation energy of the carbon-halogen bond. Consequently, the C–I bond in this compound is significantly more susceptible to oxidative addition than the C–Br bond.

This inherent reactivity difference is the foundation for chemoselective amination strategies. By carefully controlling the reaction conditions, it is possible to selectively form a C–N bond at the C4 position (originally C–I) while leaving the C–Br bond at the C3 position intact for subsequent transformations.

Key strategic considerations for a selective Buchwald-Hartwig amination on this compound include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand is critical. Generations of increasingly sophisticated ligands have been developed to enhance reaction scope and efficiency. wikipedia.org For selective coupling at the C-I position, a catalyst system that operates under mild conditions would be favored to avoid competitive reaction at the C-Br bond. Bidentate phosphine ligands like BINAP and DPPF were early developments that improved rates and yields, particularly for aryl iodides. wikipedia.org

Base and Solvent: The reaction requires a base to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). nih.gov The choice of base can influence catalyst activity and selectivity. The reaction is typically carried out in non-polar aprotic solvents such as toluene (B28343) or dioxane. nih.gov

While specific documented examples of Buchwald-Hartwig amination on the this compound substrate are not prevalent in the surveyed literature, the predictable reactivity hierarchy allows for a rational design of a selective mono-amination strategy. A proposed reaction would involve treating this compound with an amine in the presence of a suitable palladium-phosphine catalyst and a strong base at a controlled temperature, targeting the exclusive activation of the C-I bond.

Chemoselective Reactivity of Bromine vs. Iodine in Cross-Coupling

The differential reactivity between carbon-halogen bonds is a fundamental principle exploited in organic synthesis to achieve chemoselectivity, particularly in palladium-catalyzed cross-coupling reactions. In substrates containing both bromine and iodine substituents, such as this compound, the C–I bond is substantially more reactive than the C–Br bond. This reactivity trend (Ar–I > Ar–Br) is consistently observed across various cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, and stems from the lower bond dissociation energy of the C–I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst.

This selectivity allows for sequential or site-selective functionalization of dihaloarenes. The more reactive iodine at the C4 position of this compound can be selectively coupled, leaving the bromine at the C3 position available for a subsequent, different cross-coupling reaction under more forcing conditions.

Research Findings in Suzuki and Sonogashira Couplings:

Studies on analogous dihalogenated aromatic systems have demonstrated the feasibility of this selective approach. For instance, in Suzuki couplings, the reaction of an aryl halide with an organoboron compound can be tuned to occur exclusively at the iodo-substituted position. Similarly, the Sonogashira coupling, which joins an aryl halide with a terminal alkyne, shows a strong preference for the C–I bond. Research on 2-bromo-4-iodo-quinoline has shown that Sonogashira coupling occurs selectively at the C4-iodo position.

The following interactive table summarizes typical conditions that would be employed to achieve selective cross-coupling at the C-I bond of a bromo-iodo-substituted arene.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Selective Outcome |

|---|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | Coupling at C-I position |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | THF or DMF | Coupling at C-I position |

Rearrangement Reactions and Isomerization of Halogenated Anilines (e.g., Diazonium Compound Isomerization)

While the primary reactions of halogenated anilines and their corresponding diazonium salts involve substitution, certain conditions can induce rearrangement or isomerization of the halogen atoms on the aromatic ring. The most relevant of these transformations is the "halogen dance," a base-catalyzed migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. wikipedia.org

The halogen dance rearrangement is a thermodynamically driven process that typically proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.orgbeilstein-archives.org The reaction is initiated by a strong base, such as an organolithium reagent or a lithium amide (e.g., lithium diisopropylamide, LDA), which deprotonates the aromatic ring. The resulting aryl anion can then induce the migration of a halogen. The driving force is the formation of a more stable anionic intermediate. wikipedia.org

For a substrate like this compound, a halogen dance reaction could potentially lead to isomerization, for example, to 4-bromo-3-iodoaniline. The lability of halogens in this reaction generally follows the trend I > Br > Cl. clockss.org In mixed dihalothiophenes, it has been observed that an iodo-substituent migrates preferentially over a bromo-substituent. ic.ac.uk This suggests that in this compound, the iodine atom would be more likely to "dance" than the bromine atom.

The mechanism is complex and can be influenced by several factors:

Choice of Base: Strong, non-nucleophilic bases are required to initiate the deprotonation without causing significant side reactions like nucleophilic aromatic substitution.

Temperature: Low temperatures are often necessary to control the reaction and trap the desired kinetic or thermodynamic product.

It is important to note that while the halogen dance is a known phenomenon for halogenated arenes, its application to halogenated anilines must consider the directing effects and potential side reactions involving the amino group. The amino group itself can be deprotonated by very strong bases, which could complicate the reaction pathway.

In contrast, the conversion of the aniline (B41778) to a diazonium salt typically leads to substitution rather than isomerization of the existing halogen substituents. Reactions like the Sandmeyer reaction replace the diazonium group (–N₂⁺) with a nucleophile. There is no common mechanism by which the formation or reaction of a diazonium salt would cause the migration of a stable bromo or iodo substituent on the aromatic ring. Therefore, for isomerization of the halogen pattern on this compound, base-catalyzed halogen dance represents the more plausible, albeit challenging, theoretical pathway.

Functionalization Strategies and Derivatization of 3 Bromo 4 Iodoaniline

Modification of the Amine Functionality

The amino group (-NH2) is a versatile functional handle that can be readily modified through several classic organic reactions. Its nucleophilicity allows it to react with a range of electrophiles, leading to the formation of new nitrogen-carbon and nitrogen-sulfur bonds.

N-alkylation involves the formation of a new bond between the amine nitrogen and an alkyl group, while N-arylation forms a bond to an aryl group. These reactions are fundamental for building more complex molecular architectures.

For anilines, direct N-alkylation with alkyl halides can be challenging due to potential over-alkylation. However, more controlled methods like reductive amination are often employed. N-arylation, on the other hand, is efficiently achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org In the context of 3-bromo-4-iodoaniline, the amine would serve as the nucleophilic partner, coupling with a different aryl halide or pseudohalide.

| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Base | Solvent | Expected Product |

| N-Arylation | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | N-Aryl-3-bromo-4-iodoaniline |

| N-Alkylation | Alkyl Bromide | (Conditions vary) | K₂CO₃ | Acetonitrile (B52724) | N-Alkyl-3-bromo-4-iodoaniline |

This table represents illustrative conditions for N-arylation and N-alkylation reactions typical for aryl amines.

The amine group of this compound readily undergoes acylation and sulfonylation. Acylation, the reaction with an acyl chloride or anhydride, produces a stable amide derivative. This is often used to protect the amine group or to introduce a carbonyl moiety.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base to yield a sulfonamide. ekb.eg Sulfonamides are a significant class of compounds in medicinal chemistry. nih.gov The synthesis is typically straightforward and high-yielding. organic-chemistry.org The resulting N-S bond is highly stable, and the sulfonamide functional group can act as a bioisostere for other groups in drug design. nih.gov

| Reaction Type | Reagent | Base (Illustrative) | Solvent (Illustrative) | Product Class |

| Acylation | Acetyl Chloride | Pyridine | Dichloromethane | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Triethylamine | Tetrahydrofuran (B95107) | Sulfonamide |

This table provides examples of common reagents for the acylation and sulfonylation of anilines.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. researchgate.netpearson.com This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. icrc.ac.iracs.org The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles. researchgate.net

The Sandmeyer reaction is a subsequent transformation of the diazonium salt, using a copper(I) salt as a catalyst or reagent to introduce a halide (Cl⁻, Br⁻) or a pseudohalide (CN⁻). wikipedia.orgbyjus.comnih.gov This two-step sequence provides a powerful method for introducing substituents onto an aromatic ring that are often difficult to install by other means. youtube.com Applying this to this compound would first produce the 3-bromo-4-iodobenzenediazonium salt, which could then be converted into various 1-bromo-4-chloro-2-iodobenzene (B582995) or 1,4-dibromo-2-iodobenzene (B1317579) derivatives, for example.

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com

Selective Functionalization at Bromine and Iodine Centers

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective reactions based on the distinct reactivity of the carbon-iodine and carbon-bromine bonds.

Halogen-metal exchange is a fundamental organometallic reaction where a halogen atom is swapped with a metal, typically lithium or magnesium. wikipedia.org This reaction is extremely useful for generating aryllithium or Grignard reagents, which are potent nucleophiles and can react with a wide range of electrophiles.

The rate of halogen-metal exchange is highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.orgharvard.edu This predictable reactivity allows for the selective functionalization of this compound. Treatment with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) is expected to result in the exclusive exchange of the iodine atom, leaving the bromine atom untouched. princeton.edustackexchange.comresearchgate.net This generates the highly valuable intermediate, (3-bromo-4-aminophenyl)lithium, which can then be trapped with an electrophile to install a new substituent at the C4 position. More complex magnesium-ate reagents can also be used to achieve selective bromine-magnesium exchange. nih.govresearchgate.net

| Reagent | Expected Site of Exchange | Reaction Intermediate |

| n-Butyllithium (n-BuLi) | Iodine (C4) | (3-Bromo-4-aminophenyl)lithium |

| tert-Butyllithium (t-BuLi) | Iodine (C4) | (3-Bromo-4-aminophenyl)lithium |

| Isopropylmagnesium chloride lithium chloride (iPrMgCl·LiCl) | Iodine (C4) | (3-Bromo-4-aminophenyl)magnesium chloride |

This table illustrates the expected regioselectivity of halogen-metal exchange on this compound based on established reactivity trends.

Oxidative addition is a key elementary step in many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. uvic.ca In these reactions, a low-valent metal complex (commonly palladium(0)) inserts into the carbon-halogen bond, increasing its oxidation state (e.g., to palladium(II)). acs.org

Similar to halogen-metal exchange, the rate of oxidative addition is dependent on the identity of the halogen, with the reactivity order being C-I > C-Br > C-Cl. rsc.orgnih.gov This differential reactivity allows for the chemoselective functionalization of this compound. Under carefully controlled conditions, a palladium catalyst will selectively undergo oxidative addition into the more reactive C-I bond, enabling cross-coupling reactions to occur exclusively at the C4 position. mdpi.comacs.org The C-Br bond remains intact and can be used for a second, different cross-coupling reaction under more forcing conditions if desired. This stepwise, selective functionalization is a cornerstone of modern synthetic strategy for creating highly substituted aromatic compounds. illinois.edunih.gov

Directed Ortho-Metalation Precursors for Further Functionalization

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a specific ortho-position. baranlab.org For anilines, the amino group itself has an acidic proton and must be protected to prevent N-deprotonation and to function effectively as a DMG. researchgate.net Common protecting groups that also serve as potent DMGs include pivaloyl amides (-NHCOC(CH₃)₃) and carbamates (-NHCO₂R). organic-chemistry.org

In the case of this compound, the amine at the C-1 position is first protected. This protected amine then serves as the primary DMG. The two available ortho-positions are C-2 and C-6.

C-2 Position: This position is sterically hindered by the adjacent bulky bromine atom at C-3.

C-6 Position: This position is unhindered, making it the kinetically favored site for deprotonation.

The process involves treating the N-protected this compound with a strong base, typically an alkyllithium such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (THF). baranlab.orgharvard.edu This generates a lithiated intermediate specifically at the C-6 position. This aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups. wikipedia.orgorganic-chemistry.org This method provides a reliable route to 2-substituted-5-bromo-4-iodoaniline derivatives after deprotection.

| Step | Description | Reagents & Conditions | Intermediate/Product |

| 1. Protection | The amine group is protected to form a directing group. | Pivaloyl chloride, base | N-(3-bromo-4-iodophenyl)pivalamide |

| 2. Metalation | Regioselective deprotonation at the C-6 position. | n-BuLi or s-BuLi, THF, -78 °C | 2-Lithio-N-(3-bromo-4-iodophenyl)pivalamide |

| 3. Electrophilic Quench | Introduction of a new functional group. | Electrophile (e.g., CO₂, TMSCl, DMF) | 2-Substituted-N-(3-bromo-4-iodophenyl)pivalamide |

| 4. Deprotection | Removal of the pivaloyl group to restore the aniline (B41778). | Acid or base hydrolysis | 2-Substituted-5-bromo-4-iodoaniline |

Introduction of Additional Functional Groups

The introduction of nitro (-NO₂) or sulfo (-SO₃H) groups onto the this compound ring proceeds via electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The amino group is a powerful activating ortho-, para-director, while the bromine and iodine atoms are deactivating ortho-, para-directors.

For nitration, direct treatment of anilines with strong nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) can lead to oxidation and the formation of undesired byproducts. researchgate.net Therefore, the amino group is typically protected first, most commonly as an acetanilide (B955) (-NHCOCH₃). This strategy moderates the activating effect of the amine and prevents oxidation. google.com

The directing effects on the N-acetyl-3-bromo-4-iodoaniline ring are as follows:

-NHCOCH₃ (at C-1): Strongly directs ortho (C-2, C-6) and para (C-4). The para position is blocked by iodine.

-Br (at C-3): Weakly directs ortho (C-2) and para (C-5).

-I (at C-4): Weakly directs ortho (C-3, C-5).

The powerful ortho-directing effect of the acetamido group dominates, making the C-2 and C-6 positions the most probable sites for substitution.

Nitration at C-2: This position is subject to significant steric hindrance from the adjacent bromine atom at C-3.

Nitration at C-6: This position is sterically accessible.

Consequently, nitration is expected to yield a mixture of 2-nitro and 6-nitro products, with the 6-nitro isomer likely being the major product due to reduced steric hindrance.

| Position | Directing Influence | Steric Hindrance | Predicted Outcome |

| C-2 | Favored by -NHAc and -Br | High (from -Br at C-3) | Minor Product |

| C-5 | Favored by -Br and -I | Moderate | Potential Byproduct |

| C-6 | Favored by -NHAc | Low | Major Product |

Sulfonation follows similar principles of regioselectivity. However, the electrophile in sulfonation (SO₃) is significantly bulkier than the nitronium ion (NO₂⁺). This increased steric demand makes substitution at the hindered C-2 position even less favorable. Therefore, sulfonation of N-acetyl-3-bromo-4-iodoaniline is predicted to occur almost exclusively at the C-6 position.

Transition metal-catalyzed C-H activation is a modern and efficient method for forming new carbon-carbon and carbon-heteroatom bonds, valued for its atom and step economy. researchgate.netnih.gov Palladium and rhodium complexes are commonly employed catalysts for these transformations. nih.govmdpi.comrsc.org The strategy typically involves a directing group that coordinates to the metal center, bringing it into proximity with a specific C-H bond, which is then cleaved to form a metallacyclic intermediate. nih.gov

For this compound, the aniline nitrogen can be incorporated into a variety of directing groups, such as a pyridine, amide, or oxime. This N-based directing group will guide the catalyst to activate one of the ortho C-H bonds at C-2 or C-6.

Catalytic Cycle: The general mechanism involves coordination of the directing group to the metal catalyst (e.g., Pd(II)), followed by C-H activation to form a five- or six-membered palladacycle. nih.gov This intermediate can then react with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent) and undergo reductive elimination to form the product and regenerate the active catalyst. rsc.orgnih.gov

Regioselectivity: Similar to directed ortho-metalation, the regiochemical outcome is dictated by steric factors. The C-2 position is encumbered by the adjacent bromine atom, making the C-H bond at the C-6 position the most likely site for activation and subsequent functionalization. This approach enables the selective introduction of aryl, vinyl, or alkyl groups at the C-6 position of the this compound core.

| Catalyst System | Directing Group Example | Coupling Partner | Potential Product (at C-6) |

| Pd(OAc)₂ / Ligand | Pyridinyl | Arylboronic acid | 6-Aryl-3-bromo-4-iodoaniline |

| [RhCp*Cl₂]₂ / AgSbF₆ | Amide | Alkene | 6-Alkenyl-3-bromo-4-iodoaniline |

| Pd(OAc)₂ / Oxidant | N-alkylaniline | Bromoalkyne | Indole derivative via annulation |

Applications of 3 Bromo 4 Iodoaniline in Synthetic Organic Chemistry

Building Block for Complex Organic Molecules

The strategic placement of two different halogen atoms and an amino group makes 3-bromo-4-iodoaniline a powerful tool for constructing sophisticated molecular architectures. The amino group can be readily transformed into various other functionalities or can direct the regioselectivity of further electrophilic aromatic substitutions. Meanwhile, the bromo and iodo substituents are excellent handles for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

This compound and its derivatives are key starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many natural products and pharmaceuticals.

Indoles: The indole nucleus is a ubiquitous structural motif in bioactive compounds. Syntheses starting from ortho-haloanilines are powerful alternatives to classical methods like the Fischer indole synthesis. princeton.edu Palladium-catalyzed reactions, such as the Larock, Cacchi, and Buchwald-Hartwig amination reactions, utilize ortho-haloaniline precursors to construct the indole ring system. lookchem.com For instance, a common strategy involves the coupling of an ortho-haloaniline with an alkyne, followed by an intramolecular cyclization to form the indole scaffold. lookchem.com The presence of both bromine and iodine on the aniline (B41778) ring allows for selective coupling, typically at the more reactive iodine position, to initiate such cyclization cascades. Another approach is the electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines, which can be prepared from the corresponding ortho-iodoanilines, to yield 3-iodoindoles. princeton.edu

Quinolines: The quinoline skeleton is prevalent in numerous pharmaceuticals, particularly antimalarial drugs. nih.gov Halogen-containing quinolines are of special interest as the halogen atom can be crucial for bioactivity and provides a site for further molecular elaboration. nih.gov One established method for synthesizing substituted quinolines is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov Precursors like this compound can be elaborated into the necessary N-(2-alkynyl)aniline intermediate, which then undergoes a 6-endo-dig cyclization promoted by an electrophile (e.g., I₂, Br₂, ICl) to afford the corresponding 3-haloquinoline derivative in moderate to good yields. nih.gov Additionally, three-component coupling reactions involving an aniline, an aldehyde, and an alkyne, often mediated by a Lewis acid catalyst, provide a direct route to highly substituted quinolines. sigmaaldrich.com

Benzimidazoles: Benzimidazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anthelmintic properties. sfu.camdpi.com A primary synthetic route involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. While this compound is not a direct precursor, it can be converted into the required substituted ortho-phenylenediamine. More direct methods applicable to haloanilines include copper-catalyzed domino C-N cross-coupling reactions, which have been developed to overcome the low reactivity of some bromo precursors and avoid expensive catalytic systems. acs.org

Interactive Table: Synthesis of Heterocyclic Compounds from Haloaniline Precursors

| Heterocycle | Synthetic Method | Precursor Type | Catalyst/Reagents | Typical Yield |

| Indole | Larock Annulation | ortho-Iodoaniline, Alkyne | Pd(OAc)₂ | 60-95% |

| Indole | Cacchi Annulation | ortho-Alkynyltrifluoroacetanilide | Pd(OAc)₂ / PPh₃ | 70-90% |

| Quinoline | Electrophilic Cyclization | N-(2-Alkynyl)aniline | I₂, ICl, Br₂ | 50-85% |

| Quinoline | Three-Component Coupling | Aniline, Aldehyde, Alkyne | Yb(OTf)₃ or FeCl₃ | 40-60% |

| Benzimidazole | Condensation | ortho-Phenylenediamine, Aldehyde | Acid or Oxidant | 80-95% |

| Benzimidazole | Copper-Catalyzed Domino | 2-Bromoaniline, Aryl Iodide | CuSO₄·5H₂O | 60-97% |

A significant advantage of this compound in synthetic chemistry is the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a transition metal catalyst (e.g., palladium(0)) than the stronger carbon-bromine bond. This reactivity difference allows for highly regioselective cross-coupling reactions.

Chemists can exploit this property to perform sequential, site-selective functionalization. For example, a Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the 4-position (iodine) under carefully controlled conditions, leaving the bromine atom at the 3-position untouched. The resulting brominated biaryl or aryl-alkyne product can then undergo a second, different cross-coupling reaction at the bromine site. This stepwise approach provides a powerful and controlled route to tri- and tetra-substituted aromatic compounds that would be difficult to access through other means. This strategy is invaluable for creating libraries of complex molecules for materials science and drug discovery.

While direct applications of this compound in asymmetric catalysis are not widely documented, its role as a precursor allows for the construction of molecules where stereoselectivity becomes crucial in subsequent steps. The rigid, planar structure of the substituted benzene (B151609) ring can serve as a scaffold to influence the stereochemical outcome of reactions on attached side chains.

For example, this compound can be used to synthesize more complex molecules that are then subjected to diastereoselective reactions. The steric and electronic properties of the bromine and iodine atoms, along with the amino group (or its derivatives), can create a biased environment that favors the formation of one diastereomer over another. Furthermore, this aniline derivative can be a starting point for the synthesis of chiral ligands or auxiliaries. nih.gov By incorporating the aniline into a larger chiral framework, it can be used to create ligands for asymmetric metal catalysis or chiral auxiliaries that direct the stereoselective formation of new chiral centers. nih.gov

Medicinal Chemistry Building Block

Halogenated anilines are fundamental building blocks in medicinal chemistry, providing a robust starting point for the synthesis of active pharmaceutical ingredients (APIs). The presence of halogens can enhance lipophilicity, improve metabolic stability, and provide vectors for binding to biological targets.

This compound is an important intermediate for the synthesis of more complex pharmaceutical intermediates. Its ability to undergo selective cross-coupling reactions makes it suitable for constructing the core structures of various drug candidates. A notable example is in the synthesis of complex quinoline derivatives. For instance, substituted bromo-iodo-quinolines, which can be prepared from bromoaniline precursors, are key intermediates in the synthesis of kinase inhibitors like GSK2126458. The modular nature of syntheses involving this building block allows medicinal chemists to rapidly generate analogues of a lead compound for structure-activity relationship (SAR) studies.

The molecular scaffolds derived from this compound are frequently found in compounds investigated for various therapeutic applications.

Anticancer Agents: Many potent anticancer agents are based on heterocyclic cores such as quinoline and benzimidazole. sfu.camdpi.com These scaffolds often function as kinase inhibitors by targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in cancer cell proliferation and angiogenesis. By serving as a precursor to these heterocyclic systems, this compound plays a foundational role in the development of new oncology drugs. The bromo and iodo substituents can be retained in the final molecule to act as key binding elements or can be replaced with other functional groups to optimize potency and pharmacokinetic properties.

Anti-nociceptive Agents: Aniline derivatives have long been associated with analgesic (pain-relieving) and anti-inflammatory properties. This class of compounds forms the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel analgesics often involves the synthesis of new aniline derivatives and related heterocycles like benzimidazoles, which have also been explored for their anti-nociceptive potential. This compound provides a versatile platform for synthesizing novel compounds that can be screened for activity against targets involved in pain and inflammation, such as the cyclooxygenase (COX) enzymes. The ability to systematically modify the structure using the halogen handles is crucial for tuning the biological activity and developing agents with improved efficacy and safety profiles.

Design and Synthesis of Ligands for Biological Targets

The strategic placement of halogen atoms on a phenyl ring is a frequently employed tactic in the design of ligands for various biological targets. The compound this compound offers a unique scaffold for medicinal chemists due to the distinct electronic and steric properties of bromine and iodine, as well as their differential reactivity in cross-coupling reactions. This allows for the sequential and regioselective introduction of diverse functionalities, enabling the synthesis of complex molecules with potential therapeutic applications.

The aniline moiety provides a versatile handle for further chemical modifications, such as amide bond formation, sulfonylation, or diazotization, leading to a wide array of derivatives. The bromine and iodine substituents can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive) allows for selective functionalization at the 4-position, followed by subsequent modification at the 3-position. This orthogonal reactivity is a powerful tool for the construction of molecular libraries for high-throughput screening.

For instance, the iodine at the 4-position can be selectively coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or heteroaryl group. The remaining bromine at the 3-position can then be subjected to a different coupling reaction, for example, a Sonogashira coupling with a terminal alkyne, to introduce an alkynyl moiety. This step-wise approach provides precise control over the final molecular architecture, which is crucial for optimizing interactions with a biological target.

The nature of the substituents introduced at the 3- and 4-positions can be tailored to modulate the pharmacokinetic and pharmacodynamic properties of the resulting ligand. For example, introducing polar groups can enhance aqueous solubility, while lipophilic groups can improve membrane permeability. The specific substitution pattern of this compound allows for the exploration of chemical space in a well-defined manner, aiding in the development of potent and selective ligands for receptors, enzymes, and other biological macromolecules.

Structure-Activity Relationship (SAR) Studies Incorporating this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. The use of this compound as a scaffold in SAR studies offers distinct advantages due to the specific positioning and nature of its halogen substituents.

The bromine atom at the 3-position and the iodine atom at the 4-position serve as key points for systematic structural modifications. By keeping the core aniline structure constant and varying the substituents introduced at these positions, researchers can systematically probe the steric, electronic, and hydrophobic requirements of a biological target's binding site.

Key aspects of SAR studies involving this compound derivatives include:

Steric Effects: The size of the atoms or groups at the 3- and 4-positions can significantly impact binding affinity. By replacing the bromine and iodine with a range of substituents of varying sizes, it is possible to map the spatial constraints of the binding pocket. For example, replacing the relatively large iodine atom with a smaller chlorine or fluorine atom, or a larger phenyl group, can reveal whether a bulky or a compact substituent is preferred at that position.

Electronic Effects: The electron-withdrawing nature of both bromine and iodine influences the electron density of the aniline ring and the basicity of the amino group. Modifying the substituents at these positions can alter the electronic properties of the molecule, affecting its ability to form hydrogen bonds, engage in pi-stacking interactions, or participate in other electronic interactions with the target protein.